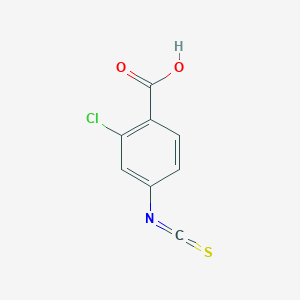

4-Isothiocyanato-2-chlorobenzoic acid

Description

Properties

CAS No. |

486415-44-5 |

|---|---|

Molecular Formula |

C8H4ClNO2S |

Molecular Weight |

213.64 g/mol |

IUPAC Name |

2-chloro-4-isothiocyanatobenzoic acid |

InChI |

InChI=1S/C8H4ClNO2S/c9-7-3-5(10-4-13)1-2-6(7)8(11)12/h1-3H,(H,11,12) |

InChI Key |

LCJMEPDBFOJQIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Cl)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Synthesis Method

- Reactants : 4-amino-2-chlorobenzoic acid and carbon disulfide.

- Reaction Conditions : Typically conducted under controlled temperatures with appropriate solvents.

- Yield : The process can yield high purity products suitable for further applications .

Medicinal Chemistry

4-Isothiocyanato-2-chlorobenzoic acid has been explored for its biological activities, particularly in medicinal chemistry. The isothiocyanate group is known for its ability to interact with biological macromolecules, making it a candidate for drug development.

Case Studies:

- Anticancer Activity : Research has indicated that compounds containing isothiocyanate groups exhibit significant anticancer properties. For instance, studies have shown that derivatives of isothiocyanates can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structure allows it to disrupt microbial cell functions, making it a potential candidate for developing new antibiotics .

Agricultural Applications

Due to its bioactive nature, this compound can be utilized as a biopesticide or herbicide. Its ability to inhibit certain plant pathogens and pests positions it as a useful agent in sustainable agriculture practices.

Chemical Biology

In chemical biology, this compound's reactivity allows it to be used as a probe for studying protein interactions and cellular processes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, providing insights into protein function and dynamics .

Data Table: Applications Summary

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

Reactivity and Functional Group Influence

- Isothiocyanate vs. Halogens : The isothiocyanate group in this compound is more reactive than halogens (e.g., iodine in 4-chloro-2-iodobenzoic acid ), enabling nucleophilic additions (e.g., with amines to form thioureas). Halogens, however, facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ester vs. Carboxylic Acid : The acetoxy group in 4-acetoxy-2-chlorobenzoic acid reduces acidity compared to the free carboxylic acid in the target compound. This esterification may improve membrane permeability but requires hydrolysis for activation.

- Amino and Methoxy Groups: In 4-amino-5-chloro-2-methoxybenzoic acid , the amino group introduces basicity, while methoxy enhances electron-donating effects, contrasting with the electron-withdrawing chloro and isothiocyanate groups in the target compound.

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures ranging from 0°C to room temperature. A study noted that maintaining a pH of 8–9 using a weak base like sodium bicarbonate enhances yield by minimizing side reactions. The stoichiometric ratio of thiophosgene to the amine precursor is critical, with a slight excess (1.2–1.5 equivalents) often employed to ensure complete conversion.

Two-Step Synthesis via Carbon Disulfide and Oxidative Desulfurization

An alternative approach involves a two-step protocol utilizing carbon disulfide (CS₂) and iodine (I₂) as key reagents. This method avoids thiophosgene and is favored for its improved safety profile.

Step 1: Dithiocarbamate Intermediate Formation

4-Amino-2-chlorobenzoic acid reacts with CS₂ in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt . The reaction proceeds in a mixed solvent system (e.g., THF/water) at room temperature for 12–24 hours.

Example Procedure

Step 2: Oxidative Conversion to Isothiocyanate

The dithiocarbamate intermediate is treated with iodine (1.6 mmol) in THF at 0°C, leading to oxidative desulfurization and formation of the isothiocyanate group. The reaction completes within 1–2 hours, yielding the target compound after aqueous workup.

Advantages Over Thiophosgene Route

-

Reduced toxicity : Eliminates phosgene generation.

-

Scalability : Adaptable to continuous flow systems due to milder conditions.

Isothiocyanate Transfer Reagents

Recent advancements explore isothiocyanate transfer reagents such as chlorothionoformate and di-2-pyridyl thiocarbonate to circumvent thiophosgene. These reagents enable direct isothiocyanation of amines under catalytic conditions.

Mechanism and Application

The amine reacts with the transfer reagent (e.g., chlorothionoformate) in halogenated solvents (e.g., DCM) or ethers , forming the isothiocyanate via a thiocarbonyl transfer mechanism. For example, Sun and Chen (2013) demonstrated this method’s efficacy for aromatic amines, achieving yields comparable to traditional routes.

Key Parameters

Comparative Analysis

| Method | Reagents | Yield* | Safety | Scalability |

|---|---|---|---|---|

| Thiophosgene | CSCl₂, base | ~70% | Hazardous | Limited |

| CS₂/I₂ Oxidation | CS₂, I₂, TEA | ~65% | Moderate | High |

| Transfer Reagents | Chlorothionoformate, ZnCl₂ | ~75% | High | Moderate |

*Yields estimated from analogous reactions in literature.

Mechanistic Insights and Byproduct Management

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Isothiocyanato-2-chlorobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves intermediates like 4-amino-5-chloro-2-methoxybenzoic acid, where intermolecular condensation with reagents such as oxalyl chloride or bromo-diethylmalonate is critical . Optimize reaction conditions by systematically varying parameters (e.g., temperature, solvent polarity, and catalyst loading). Use factorial design to assess interactions between variables (e.g., time and stoichiometry) and maximize yield . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity before proceeding to the final isothiocyanate functionalization step .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the aromatic substitution pattern and isothiocyanate group presence. Compare chemical shifts with analogous compounds (e.g., 2-chloro-4-hydroxybenzoic acid derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Fragmentation patterns can validate structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Storage : Store in airtight, light-resistant containers at 2–8°C to minimize degradation. Avoid long-term storage due to potential instability .

- Disposal : Neutralize waste with a 10% sodium bicarbonate solution before disposal. Follow institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT simulations) to resolve ambiguous peaks .

- Complementary Techniques : Use X-ray crystallography to confirm crystal structure if solubility permits. For insoluble derivatives, employ solid-state NMR or IR spectroscopy to cross-check functional groups .

- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

Q. What theoretical frameworks guide the design of experiments involving this compound in drug discovery research?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Link molecular modifications (e.g., substituent electronegativity) to biological activity using quantum mechanical calculations (e.g., Hammett constants) .

- Kinetic Theory : Model reaction pathways (e.g., nucleophilic attack on the isothiocyanate group) to predict metabolite formation or stability in physiological conditions .

Q. What methodological approaches are recommended for ensuring reproducibility in the synthesis of this compound derivatives?

- Methodological Answer :

- Standardized Protocols : Document reaction parameters (e.g., stirring speed, cooling rate) in detail. Use calibrated equipment for temperature and pH measurements .

- Batch Validation : Synthesize multiple batches under identical conditions. Compare yields and purity via ANOVA to assess consistency .

- Open Science Practices : Share raw data (e.g., chromatograms, spectra) in repositories for peer validation .

Q. How can factorial design be applied to optimize the synthesis yield of this compound under varying experimental conditions?

- Methodological Answer :

- Variable Selection : Identify critical factors (e.g., reaction temperature, solvent ratio, catalyst type) through preliminary screening .

- Design Matrix : Use a 2 factorial design to evaluate main effects and interactions. For example, vary temperature (60°C vs. 80°C) and solvent polarity (THF vs. DMF) .

- Response Surface Methodology (RSM) : Fit data to a quadratic model to identify optimal conditions. Validate predictions with confirmatory runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.